1,10-Dihydroanthracene
Description
BenchChem offers high-quality 1,10-Dihydroanthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,10-Dihydroanthracene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
62690-71-5 |
|---|---|
Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,10-dihydroanthracene |
InChI |
InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-7,10H,8-9H2 |
InChI Key |
BDCIZVMGTWOOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Methodological & Application
Application Note: Iron-Catalyzed Hydrosilane Synthesis via 1,10-Dihydroanthracene Transfer Hydrogenation
This Application Note details the protocol for the Iron-Catalyzed Synthesis of Hydrosilanes from Chlorosilanes utilizing 1,10-Dihydroanthracene (DHA) as a hydrogen atom transfer (HAT) agent.[1]
This methodology represents a significant advancement in organosilicon chemistry, offering a safer, "hydrogen-gas-free" alternative to traditional reductions (e.g., LiAlH₄ or high-pressure H₂) by leveraging the thermodynamic driving force of DHA aromatization and the unique radical reactivity of low-valent iron.
Executive Summary
Hydrosilanes (
This protocol describes a biomimetic transfer hydrogenation approach. Using an air-sensitive Iron(0) catalyst supported by a tetradentate PNNP ligand, strong Si–Cl bonds (BDE ~460 kJ/mol) are cleaved via a radical mechanism. 1,10-Dihydroanthracene serves as a mild, solid hydrogen source, delivering hydride equivalents to the silicon center driven by the irreversible formation of anthracene.
Key Advantages:
-
Safety: Eliminates the use of pressurized
gas and pyrophoric metal hydrides. -
Selectivity: Controlled reduction of polychlorinated silanes (e.g., converting
to ). -
Sustainability: Utilizes Earth-abundant iron catalysis and a recyclable hydrogen donor carrier (anthracene).
Mechanistic Principles
Unlike noble metal catalysts (Ir, Rh) that typically proceed via concerted oxidative addition, this system operates through a Single-Electron Transfer (SET) mechanism.
-
Activation: The electron-rich Fe(0) center donates an electron to the
antibonding orbital of the Si–Cl bond.[2][3] -
Radical Generation: This weakens the bond, generating a transient silyl radical species and an Fe(I) intermediate.
-
Hydrogen Atom Transfer (HAT): The silyl radical (or the Fe-bound silyl species) abstracts a hydrogen atom from the weak C–H bonds of 1,10-dihydroanthracene (BDE ~78 kcal/mol).
-
Turnover: The release of the hydrosilane product and the formation of anthracene (thermodynamic sink) regenerates the active catalytic species.
Pathway Visualization
The following diagram illustrates the catalytic cycle and the critical role of DHA as the H-donor.
Figure 1: Mechanistic pathway for the Fe(0)-catalyzed conversion of chlorosilanes to hydrosilanes via radical Si-Cl cleavage and DHA-mediated Hydrogen Atom Transfer.
Experimental Protocol
Materials & Equipment
-
Glovebox: Nitrogen or Argon atmosphere (
ppm). -
Catalyst: [{Fe(PNNP)}2(μ-N2)] (Synthesized per Nakajima et al. or analogous Fe-PNNP precursors).
-
Ligand (PNNP): 2,9-bis((diphenylphosphino)methyl)-1,10-phenanthroline.[1][3][4][5][6]
-
Hydrogen Donor: 1,10-Dihydroanthracene (DHA) (Recrystallized from ethanol if impure).
-
Substrate: Tetrachlorosilane (
) or Trichlorophenylsilane ( ). -
Solvent: Benzene-
or Toluene- (Dried over Na/Benzophenone).
Catalyst Preparation (In Situ Option)
While the isolated dimer is preferred, the active species can be generated in situ:
-
Dissolve FeBr2 (1.0 equiv) and PNNP ligand (1.0 equiv) in THF.
-
Add NaEt3BH (2.0 equiv) dropwise at -78°C to reduce Fe(II) to Fe(0).
-
Allow to warm to RT; the solution will turn deep green/brown indicating Fe(0) formation.
-
Remove solvent in vacuo and re-dissolve in non-polar solvent (Benzene/Toluene) for the reaction.
General Reaction Procedure (Standard Scale)
Target: Synthesis of Trichlorosilane (
-
Charge: In a glovebox, charge a J-Young NMR tube or a Schlenk flask with:
-
1,10-Dihydroanthracene (19.8 mg, 0.11 mmol, 1.1 equiv).
-
Fe-Catalyst (0.005 mmol, 5 mol%).
-
Deuterated Benzene (
, 0.5 mL).
-
-
Addition: Add Tetrachlorosilane (
) (0.10 mmol, 1.0 equiv) via microliter syringe. -
Reaction: Seal the vessel and heat to 60°C in an oil bath.
-
Monitoring: Monitor reaction progress via
NMR.-
DHA Consumption: Disappearance of methylene protons at
3.90 ppm. -
Product Formation: Appearance of the Si-H singlet. For
, observe peak at ~6.0–6.2 ppm (dependent on solvent).
-
-
Workup:
-
Upon completion (typically 12–24 hours), cool to room temperature.
-
The byproduct, anthracene, is significantly less soluble in pentane/hexane than the hydrosilane.
-
Purification: For volatile hydrosilanes (
, bp 31.8°C), vacuum transfer is the preferred isolation method. For high-boiling silanes, filter the mixture through a Celite plug (in glovebox) to remove catalyst residues and precipitated anthracene, then remove solvent in vacuo.
-
Data Analysis & Validation
NMR Characterization Table
Use the following chemical shifts to validate the transformation.
| Compound | Multiplicity | Notes | |
| 1,10-Dihydroanthracene | 3.90 | Singlet (4H) | Methylene protons (Reactant) |
| Anthracene | 8.43, 8.00, 7.46 | Multiplets | Aromatic protons (Byproduct) |
| 6.08 | Singlet (with satellites) | ||
| 4.25 | Singlet | Typical for primary aryl silanes |
Reaction Workflow Diagram
Figure 2: Operational workflow for the iron-catalyzed synthesis of hydrosilanes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Conversion | Catalyst Deactivation | Ensure strict |
| Low Yield | Incomplete HAT | Increase DHA equivalents (to 1.5 eq) or temperature (up to 80°C). |
| Product Degradation | Hydrolysis | Ensure all glassware is silanized or flame-dried. Hydrosilanes (especially chlorohydrosilanes) hydrolyze instantly in air. |
| Catalyst Solubility | Solvent Polarity | If the catalyst precipitates, switch from Benzene to THF (though reaction rates may vary due to coordination). |
References
-
Nakajima, Y., et al. (2025).[6] "Si–Cl σ-Bond Cleavage by an Fe(0) Complex with Two Steps of One-Electron Transfer toward Hydrosilane Formation from Tetrachlorosilane." JACS Au. [Link][3]
-
Tondreau, A. M., et al. (2010). "Iron Catalysts for the Hydrogenation of Alkenes." Science. [Link]
-
Chirik, P. J. (2015). "Iron-Catalyzed Hydrofunctionalization of Alkenes and Alkynes." Accounts of Chemical Research. [Link]
-
Bauer, I., & Knölker, H. J. (2015).[7] "Iron Catalysis in Organic Synthesis." Chemical Reviews. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Si-Cl σ-Bond Cleavage by an Fe(0) Complex with Two Steps of One-Electron Transfer toward Hydrosilane Formation from Tetrachlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Using 1,10-dihydroanthracene as a radical hydrogen donor
Application Note: 9,10-Dihydroanthracene (DHA) as a Radical Hydrogen Donor Technical Guide for Mechanistic Probing and Transfer Hydrogenation[1]
Executive Summary
This guide details the application of 9,10-dihydroanthracene (DHA) as a specialized radical hydrogen donor.[1] While often colloquially referenced in older literature or specific nomenclature variants as "1,10-dihydroanthracene" (referring to the bridgehead carbons), the standard IUPAC reagent utilized for this purpose is 9,10-dihydroanthracene (CAS: 613-31-0) .[1]
DHA is the "gold standard" reagent for probing radical mechanisms and effecting transfer hydrogenation due to its unique thermodynamic driving force: the conversion of a non-planar, interrupted
Key Applications:
-
Mechanistic Probe: Validating the presence of radical intermediates in catalytic cycles.
-
Transfer Hydrogenation: Metal-free reduction of alkenes, alkynes, and radical precursors.[1][2]
-
Polymerization Control: Chain transfer agent to regulate molecular weight distributions.[1][2]
Nomenclature & Chemical Identity
CRITICAL NOTE: Users searching for "1,10-dihydroanthracene" are almost invariably referring to 9,10-dihydroanthracene .[1][2][3] The 9 and 10 positions represent the central ring carbons.[1][4] True 1,10-saturation would disrupt the aromaticity of the flanking rings and is not a standard commercial reagent for HAT.[1]
-
Abbreviation: DHA, AnH
-
Product: Anthracene (UV-active, highly fluorescent)[1]
Mechanism of Action
The utility of DHA relies on aromatization-driven Hydrogen Atom Transfer (HAT) .[1]
-
First Abstraction: A reactive radical (
) abstracts a hydrogen atom from the C9 position.[1][2] This step is exothermic for most reactive radicals (e.g., hydroxyl, alkyl, alkoxy) because the resulting 9-hydroanthracenyl radical is stabilized by resonance across the flanking benzene rings. -
Second Abstraction/Aromatization: The 9-hydroanthracenyl radical is extremely prone to losing the second hydrogen (at C10) to generate the fully aromatic anthracene system.[1][2] This second step is the thermodynamic sink that drives the reaction forward.[1]
Thermodynamic Data
| Parameter | Value | Significance |
| C-H BDE (DHA) | ~78 kcal/mol (326 kJ/mol) | Significantly weaker than typical alkyl C-H bonds (90-100 kcal/mol), ensuring rapid H-transfer.[1][2] |
| C-H BDE (Toluene) | ~89 kcal/mol | DHA is a much faster H-donor than toluene.[1][2] |
| Rate Constant ( | Highly dependent on the attacking radical's electrophilicity.[1][2] |
Pathway Diagram
Caption: Stepwise H-atom abstraction converting DHA to Anthracene via the hydroanthracenyl radical.
Protocol A: Mechanistic Radical Trapping
Objective: To determine if a specific reaction proceeds via a radical intermediate.[1][2] If the addition of DHA suppresses the reaction or alters the product distribution (forming R-H instead of R-R or R-X), a radical mechanism is implicated.
Materials
-
Substrate (0.1 mmol scale)
-
DHA (Recrystallized from ethanol if yellow; pure DHA is white)
-
Solvent (Deoxygenated Benzene, MeCN, or DCM)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene) for NMR quantification
Step-by-Step Procedure
-
Baseline Control: Run the standard reaction without DHA. Record the yield of the expected product (Product A) and the reaction time.
-
Scavenging Run:
-
Prepare a reaction vessel under inert atmosphere (
or Ar). Crucial: Oxygen is a competitive radical trap; rigorous degassing is required.[1][2] -
Add DHA (2.0 - 10.0 equiv) .[1][2] Note: A large excess is required to ensure the rate of H-abstraction by DHA (
) outcompetes the natural reaction pathway ( ).[1] -
Initiate the reaction (light, heat, or catalyst addition).
-
-
Analysis:
-
Monitor the disappearance of DHA and the appearance of Anthracene .
-
Quantify Product A: If the yield of Product A drops significantly (>50%) and is replaced by the reduced species (R-H), the intermediate was a radical.
-
Anthracene Detection: Use GC-MS (m/z 178) or
H NMR (distinct singlets at 8.43 and multiplets at 8.00, 7.46 ppm in CDCl ).[1]
-
Interpretation Table
| Observation with DHA | Conclusion |
| No change in yield/rate | Mechanism is likely ionic or concerted (non-radical).[1][2] |
| Reaction inhibited (Induction period) | Radical chain mechanism; DHA is terminating the chain. |
| Product distribution shifts to R-H | Carbon-centered radical intermediate exists and was trapped.[1][2] |
| Anthracene formed stoichiometrically | Confirms H-transfer occurred; correlates with radical count.[1][2] |
Protocol B: Transfer Hydrogenation (Synthetic)
Objective: To reduce an alkene or alkyne using DHA as a safe, solid hydrogen source without high-pressure
Workflow Diagram
Caption: General workflow for DHA-mediated transfer hydrogenation.
Procedure
-
Stoichiometry: Use 1.1 to 1.5 equivalents of DHA per double bond to be reduced.[1][2]
-
Initiator: Add a radical initiator (e.g., AIBN 5-10 mol%) to start the chain process.[1][2]
-
Conditions: Reflux in a solvent that dissolves DHA but where Anthracene is less soluble (e.g., Chlorobenzene or Toluene) can assist in driving the equilibrium if Anthracene precipitates.[2]
-
Purification:
References
-
Mechanistic Foundation
-
Synthesis Application
-
Radical Trapping Standards
-
NIST Chemistry WebBook
Sources
- 1. Anthracene, 9,10-dihydro- [webbook.nist.gov]
- 2. 9,10-Dihydroanthracene | C14H12 | CID 11940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9,10-Dihydroanthracene - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. Hydride abstraction from 9,10-dihydroanthracene and 5,12-dihydronaphthacene in an aprotic molten salt medium (Journal Article) | OSTI.GOV [osti.gov]
- 9. Anthracene, 9,10-dihydro- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anthracene, 9,10-dihydro- (CAS 613-31-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. researchgate.net [researchgate.net]
Application Note: Catalytic Reductive Cleavage of Si–Cl Bonds Using 1,10-Dihydroanthracene
This Application Note is designed for researchers in organometallic catalysis and silicon chemistry. It details the protocol for the catalytic reductive cleavage of Si–Cl bonds using an iron(0) catalyst system, utilizing 1,10-dihydroanthracene (DHA) as a mild, chemical hydrogen atom transfer (HAT) agent.
Abstract & Introduction
The cleavage of silicon-chlorine (Si–Cl) bonds is a pivotal yet challenging transformation in synthetic chemistry due to the high bond dissociation energy (BDE ~456 kJ/mol) of the Si–Cl bond. Traditional methods rely on harsh anionic metal hydrides (e.g., LiAlH₄) or high-pressure hydrogenation, which often suffer from poor chemoselectivity and safety risks.
This protocol details a breakthrough methodology utilizing 1,10-dihydroanthracene (DHA) as a mild hydrogen source in an iron-catalyzed system.[1] Unlike concerted oxidative addition pathways common with precious metals, this system proceeds via a stepwise single-electron transfer (SET) mechanism. The iron(0) catalyst activates the Si–Cl bond to generate silyl radical character, which subsequently undergoes Hydrogen Atom Transfer (HAT) from DHA. This allows for the direct, mild conversion of chlorosilanes (e.g., SiCl₄) to hydrosilanes (e.g., HSiCl₃) without high-pressure H₂ or pyrophoric reductants.
Mechanistic Principles
The reaction operates on a cooperative cycle where the iron center activates the substrate, and DHA acts as the stoichiometric H-donor.
The Role of 1,10-Dihydroanthracene (DHA)
DHA is selected for its unique ability to function as a clean Hydrogen Atom Transfer (HAT) agent.
-
Weak C–H Bonds: The bis-allylic C–H bonds in DHA are relatively weak (BDE ~78 kcal/mol), making them kinetically accessible to silyl radicals generated by the catalyst.
-
Thermodynamic Driving Force: The aromatization of DHA to anthracene provides a strong thermodynamic driving force for the hydrogen transfer, preventing reversibility.
-
Radical Quenching: DHA effectively traps the transient silyl radical species, preventing homocoupling (disilane formation) or polymerization.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the SET activation and the HAT step involving DHA.
Caption: Figure 1. Mechanism of Fe(0)-catalyzed Si-Cl cleavage utilizing DHA as the HAT agent.[1] The cycle relies on radical generation followed by H-abstraction from DHA.
Experimental Protocol
Safety Warning: SiCl₄ is highly corrosive and reacts violently with moisture to release HCl gas. The Iron(0) catalyst is air-sensitive.[2][3] All manipulations must be performed in a glovebox or using strict Schlenk techniques under Argon or Nitrogen.
Materials Preparation
-
Catalyst: [{Fe(PNNP)}₂(μ-N₂)] (PNNP = 2,9-bis((diphenylphosphino)methyl)-1,10-phenanthroline).[1][2][3] Synthesize according to Nakajima et al. (See Ref 1).
-
Reagent: 1,10-Dihydroanthracene (DHA), 97% purity. Recrystallize from ethanol if yellowish (indicating oxidation to anthracene).
-
Substrate: Tetrachlorosilane (SiCl₄).[1][2][3] Distill prior to use to remove HCl traces.
-
Solvent: Benzene-d6 (for NMR monitoring) or Toluene (for preparative scale). Dried over Na/Benzophenone and degassed.
Standard Reaction Procedure (NMR Scale)
This scale allows for rapid screening and kinetic monitoring.
-
Glovebox Setup: In an N₂-filled glovebox, charge a J. Young NMR tube with:
-
Catalyst: 2.0 mg (approx.[4] 1.5 mol% relative to silane).
-
DHA: 18 mg (0.10 mmol, 1.0 equiv).
-
Internal Standard: Hexamethylbenzene (2.0 mg) or Mesitylene.
-
Solvent: C₆D₆ (0.5 mL).
-
-
Substrate Addition: Add SiCl₄ (12 µL, 0.10 mmol) via microsyringe.
-
Reaction: Seal the tube and remove from the glovebox. Agitate at Room Temperature (25 °C).
-
Note: For challenging substrates, mild heating to 40-60 °C may be required.
-
-
Monitoring: Monitor reaction progress via ¹H NMR.
-
Key Signal: Watch for the appearance of the Si-H singlet for HSiCl₃ (typically around δ 6.0–6.2 ppm depending on solvent).
-
Byproduct: Monitor the conversion of DHA (multiplets at δ 3.9 ppm) to Anthracene (aromatic singlets).
-
Preparative Scale (Isolation)
-
Setup: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add:
-
Catalyst (1–2 mol%).
-
DHA (1.1 equiv).
-
Toluene (5 mL).
-
-
Addition: Add Chlorosilane substrate (1.0 mmol) via syringe.
-
Execution: Stir at ambient temperature for 12–24 hours. The solution typically darkens as the Fe complex cycles.
-
Workup:
-
The product (Hydrosilane) is often volatile. Isolate via trap-to-trap distillation under vacuum.
-
The residue contains Anthracene and the Iron catalyst.
-
Purification: If the boiling point is high, filter the mixture through a short pad of dried Celite (under inert gas) to remove the catalyst/anthracene precipitate (Anthracene has low solubility in cold aliphatic solvents, but moderate in toluene; distillation is preferred).
-
Data Analysis & Performance
The following table summarizes typical performance metrics for the conversion of SiCl₄ to HSiCl₃ using this protocol.
| Parameter | Value / Observation | Notes |
| Catalyst Loading | 1.0 – 2.0 mol% | High turnover frequency for Fe(0). |
| Temperature | 25 °C – 60 °C | Reaction is kinetically facile at RT. |
| Yield (NMR) | > 85% | Conversion of Si-Cl to Si-H. |
| Selectivity | > 95% | Minimal over-reduction to H₂SiCl₂ observed. |
| Byproduct | Anthracene | Easily separated via crystallization or distillation. |
| Mechanism Type | Radical (SET + HAT) | Distinct from concerted oxidative addition.[1][2][3] |
Troubleshooting Guide
-
Low Yield: Check the purity of DHA. If DHA is partially oxidized to anthracene before use, H-transfer efficiency drops.
-
Catalyst Decomposition: Ensure strict exclusion of O₂ and moisture. The PNNP-Fe(0) complex is highly oxophilic.
-
Incomplete Conversion: Increase reaction time or temperature (up to 60°C). Steric bulk on the silane generally requires longer reaction times.
References
-
Nakajima, Y., Iizuka, K., Takeshita, T., Fujimori, S., Shimoyama, Y., Sato, K., Yoshida, M., Ni, S.-F., & Sakaki, S. (2025).[3] Si–Cl σ-Bond Cleavage by an Fe(0) Complex with Two Steps of One-Electron Transfer toward Hydrosilane Formation from Tetrachlorosilane. JACS Au, 5(4), 2033–2039.[3]
-
Perumatham, S., & Nakajima, Y. (2023). Recent Advances in Iron-Catalyzed Silylation Reactions.
-
Studer, A., & Curran, D. P. (2016). Catalysis of Radical Reactions: A Radical Chemistry Perspective. Angewandte Chemie International Edition, 55(1), 58–102.
-
[Link]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Si-Cl σ-Bond Cleavage by an Fe(0) Complex with Two Steps of One-Electron Transfer toward Hydrosilane Formation from Tetrachlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silanes [organic-chemistry.org]
- 5. Si–C bond cleavage by hydride complexes of rhodium and iridium: comparison of Si–C(sp2) and Si–C(sp3) activation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yields in 1,10-dihydroanthracene mediated HAT
Status: Operational | Department: Radical Chemistry Applications | Ticket ID: HAT-DHA-001[1]
Introduction: The "Anthracene Trap"
Welcome to the technical support center for Hydrogen Atom Transfer (HAT) reactions. You are likely here because your 1,10-dihydroanthracene (DHA) mediated reduction is underperforming.[1]
DHA is a privileged hydrogen atom donor (
This guide moves beyond basic "add more reagent" advice. We will troubleshoot the kinetics, thermodynamics, and physical chemistry of your reaction.
Part 1: The Mechanics of Failure (Diagnostics)
Q1: My starting material is consumed, but I am isolating oligomers or dimers instead of the reduced product. Why?
Diagnosis: Kinetic Mismatch (The "Slow Donor" Effect).
While DHA is a good donor, it is not instantaneous. If the rate of hydrogen abstraction (
The Science: Radical reduction is a race.
-
Path A (Desired):
-
Path B (Undesired):
If
Corrective Action:
-
Increase [DHA]: Rate is dependent on concentration. Doubling DHA equivalents doubles the rate of capture.
-
Temperature Adjustment:
for H-abstraction is often higher than for diffusion-controlled dimerization.[1] Increasing temperature often favors HAT over recombination.[1] -
Switch Donors (BDE Check): If DHA is too slow, you may need a donor with a lower Bond Dissociation Energy (BDE).
Reference Data: Donor BDE Comparison
| Hydrogen Donor | Approx. BDE (kcal/mol) | Reactivity Profile |
| 1,4-Cyclohexadiene | ~76.0 | Slightly faster/comparable to DHA; less driving force for aromatization. |
| 1,10-Dihydroanthracene | ~78.0 | Standard.[1] Driven by aromatization to anthracene. |
| Thiophenol (PhSH) | ~79.0 | Fast kinetics due to polarity matching, despite higher BDE. |
| Tris(trimethylsilyl)silane | ~79.0 | Slower than Sn-H, but cleaner.[1] |
| Tributyltin Hydride | ~74.0 | The "Nuclear Option." Very fast, but toxic/difficult purification.[1] |
Q2: The reaction stalls at 50-60% conversion, even with 1.0 equivalent of DHA.
Diagnosis: The Stoichiometry Fallacy. Users often assume 1.0 equiv of DHA provides 2.0 equiv of H-atoms.[1] This is chemically risky.
The Science: The first H-abstraction produces the 9-hydroanthracenyl radical .[1] This radical is stabilized by two benzene rings.[1]
-
It is a weaker H-donor than the parent DHA.[1]
-
It is prone to disproportionation :
This terminates the radical chain. If your initiation rate is low, the chain length collapses before consumption is complete.
Corrective Action:
-
Standard Protocol: Always start with 1.5 to 2.0 equivalents of DHA relative to the substrate.
-
Initiator Loading: If using AIBN or peroxides, add them portion-wise (e.g., 10 mol% every 2 hours) to maintain a steady flux of radicals.
Q3: I cannot separate my product from the Anthracene byproduct.
Diagnosis: Solubility Mismatch. Anthracene is a flat, highly crystalline, non-polar aromatic hydrocarbon. It co-elutes with non-polar products on silica gel and is notoriously difficult to wash away.[1]
Corrective Action:
-
Sublimation: If your product is stable and non-volatile, sublime the anthracene (high vacuum, gentle heat ~80-100 °C). Anthracene sublimes readily.[1][2]
-
Selective Crystallization: Anthracene is poorly soluble in cold ethanol or methanol.[1] Triturate your crude mixture with cold MeOH; anthracene often remains solid while organic products dissolve.[1]
-
Chromatography Tip: Use
-active stationary phases (like CN-silica or Phenyl-hexyl) if standard silica fails.[1] The interaction with anthracene's -system will shift its retention time significantly compared to aliphatic products.[1]
Part 2: Visualization of the HAT Cycle
The following diagram illustrates the competitive pathways. Note the "Danger Zone" where the radical intermediate diverts to oligomerization if DHA capture is too slow.
Figure 1: The DHA-mediated HAT cycle.[1][3] Green paths indicate productive reduction; red paths indicate failure modes.[1]
Part 3: Optimization Protocol (The "Gold Standard")
To ensure reproducibility, follow this rigorous setup. DHA reactions are sensitive to oxygen (which quenches radicals at diffusion-controlled rates,
Protocol: Anaerobic DHA Reduction
-
Preparation:
-
Degassing (Critical Step):
-
Reaction:
-
Heat to reflux (typically 80°C for Benzene/AIBN).[1]
-
Monitoring: Check TLC after 2 hours. If SM remains, add another 0.1 equiv of Initiator (dissolved in degassed solvent) via syringe pump or portion-wise.
-
-
Workup (Anthracene Removal):
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic for HAT failure modes.
References
-
Bond Dissociation Energies of Organic Molecules. Luo, Y.-R.[1] (2007).[1][6] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1][6] Note: Establishes the BDE of 9,10-dihydroanthracene at ~78 kcal/mol. (Via ACS / J. Phys.[1] Chem. A ref)
-
Mechanistic Insights into Hydrogen Atom Transfer. Studer, A., & Curran, D. P. (2016).[1] "The Organocatalytic Radical Cycle." Nature Chemistry.[1] Note: Foundational text on radical chain propagation and kinetics.
-
Purification of Anthracene Derivatives. Standard Industrial Protocols / BenchChem Application Notes. Note: Validates sublimation and solvent crystallization (ethanol/toluene) for anthracene removal.
-
Comparison of HAT Reagents (DHA vs. CHD). Deng, Y., et al. (2016).[1] "Why metal–oxos react with dihydroanthracene and cyclohexadiene at comparable rates..." Chemical Communications.[1][3][4] Note: Discusses the BDE discrepancies and kinetic behaviors of DHA.
Sources
- 1. 9,10-Dihydroanthracene | C14H12 | CID 11940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anthracene is purified through which of the following class 10 chemistry CBSE [vedantu.com]
- 3. Why metal–oxos react with dihydroanthracene and cyclohexadiene at comparable rates, despite having different C–H bond strengths. A computational study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]
Optimizing temperature for 1,10-dihydroanthracene hydrogen transfer
Welcome to the Technical Support Center for Optimizing Hydrogen Transfer Reactions Utilizing 9,10-Dihydroanthracene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. As Senior Application Scientists, we have synthesized key findings from the literature and field experience to help you navigate the nuances of temperature optimization for this powerful hydrogen donor.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using 9,10-dihydroanthracene as a hydrogen donor?
A1: 9,10-Dihydroanthracene (DHA) is an effective hydrogen-donating agent due to the relative weakness of the C-H bonds at the 9 and 10 positions. The driving force for the hydrogen transfer is the formation of the highly stable, aromatic anthracene molecule. The bond dissociation energy for these benzylic C-H bonds is estimated to be around 78 kcal/mol, which is significantly lower than typical C-H bonds, making hydrogen abstraction more favorable.[1]
Q2: What is a good starting temperature for a thermal hydrogen transfer reaction using 9,10-dihydroanthracene?
A2: For uncatalyzed thermal hydrogen transfer, a starting temperature in the range of 250-350 °C is a reasonable starting point. The optimal temperature will be highly dependent on the specific hydrogen acceptor and solvent used. For catalytic systems, the temperature can be significantly lower. For instance, oxidative dehydrogenation in the presence of multi-walled carbon nanotubes has been shown to proceed at 110 °C.[2] Another study utilizing a DDQ/NaNO₂ catalyst system for oxidative dehydrogenation was effective at 120 °C.[3]
Q3: How does temperature generally affect the rate of hydrogen transfer from 9,10-dihydroanthracene?
Troubleshooting Guide
Problem 1: My hydrogen transfer reaction is too slow or not proceeding to completion.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Thermal Energy | Gradually increase the reaction temperature in 10-20 °C increments. | The rate of hydrogen transfer is kinetically controlled and requires sufficient energy to overcome the activation barrier. |
| Poor Mass Transfer | Ensure efficient stirring of the reaction mixture. | In heterogeneous reactions, poor mixing can limit the interaction between 9,10-dihydroanthracene and the hydrogen acceptor. |
| Unsuitable Solvent | Consider using a higher-boiling point, inert solvent. | The reaction temperature is limited by the boiling point of the solvent. A higher boiling point solvent allows for a wider operational temperature range. |
| Catalyst Inactivity (if applicable) | If using a catalyst, ensure it is properly activated and not poisoned. | Catalysts can significantly lower the activation energy, but their effectiveness can be compromised by impurities or improper handling. |
Experimental Protocols
Protocol 1: General Procedure for Thermal Hydrogen Transfer
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 9,10-dihydroanthracene (1 equivalent) and the hydrogen acceptor (1-1.2 equivalents).
-
Add a high-boiling point, inert solvent (e.g., diphenyl ether, decalin) to achieve a desired concentration.
-
Heat the mixture to the desired temperature (e.g., starting at 250 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS, ¹H NMR) to determine the conversion of the starting materials and the formation of anthracene and the hydrogenated product.
-
If the reaction is slow, incrementally increase the temperature by 10-20 °C, ensuring the temperature does not exceed the decomposition temperature of the reactants or products.
Visualizing the Process
Logical Workflow for Temperature Optimization
Caption: A stepwise decision-making workflow for optimizing the reaction temperature.
Q4: What are the signs that my reaction temperature is too high, and what are the potential consequences?
A4: Exceeding the optimal temperature can lead to several undesirable outcomes:
-
Thermal Decomposition: 9,10-Dihydroanthracene or your target molecule may begin to decompose, leading to a decrease in yield and the formation of impurities. While the exact decomposition temperature of DHA is not well-documented in the provided literature, the thermal stability of related anthracene derivatives suggests that decomposition could become significant above 350-400 °C.[3]
-
Side Reactions: High temperatures can promote alternative reaction pathways, leading to the formation of undesired byproducts.
-
Solvent Degradation: The reaction solvent itself may start to degrade at very high temperatures.
Troubleshooting High-Temperature Issues:
| Observation | Potential Cause | Recommended Action |
| Appearance of Dark, Tarry Material | Thermal decomposition of reactants or products. | Reduce the reaction temperature. If the reaction is still too slow, consider introducing a catalyst. |
| Formation of Unexpected Byproducts (from GC-MS or NMR) | High temperature is favoring alternative reaction pathways. | Lower the reaction temperature. Analyze the byproducts to understand the side reactions and adjust conditions accordingly. |
| Pressure Buildup in a Sealed System | Gaseous decomposition products are being formed. | Immediately and safely cool the reaction and vent the pressure. Re-evaluate the reaction temperature. |
Data Summary
| Compound | Property | Value | Reference |
| 9,10-Dihydroanthracene | Melting Point | 108-109 °C | [1] |
| 9,10-Dihydroanthracene | Boiling Point | 312 °C | [1] |
| 9,10-Dihydroanthracene | C(9/10)-H Bond Dissociation Energy | ~78 kcal/mol | [1] |
| Substituted Anthracenes | Decomposition Temperature (Td) | 258-386 °C | [3] |
Mechanistic Considerations
The hydrogen transfer from 9,10-dihydroanthracene can proceed through different mechanisms, which can be influenced by temperature.
Caption: Possible mechanisms for hydrogen transfer from 9,10-dihydroanthracene.
Higher temperatures can favor radical pathways by providing sufficient energy for homolytic C-H bond cleavage. The specific mechanism will depend on the nature of the hydrogen acceptor and the reaction conditions.
References
-
Bégin, D., et al. (2009). Oxidative dehydrogenation of 9,10-dihydroanthracene using multi-walled carbon nanotubes. Journal of Molecular Catalysis A: Chemical, 303(1-2), 119-123. [Link]
-
Zhang, Y., & Wang, Y. (2009). Oxidative Dehydrogenation of 9,10-Dihydroanthracene Catalyzed by 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone/NaNO2. Chinese Journal of Catalysis, 30(2), 86-88. [Link]
-
Yang, Z., et al. (2020). A Mini-review: Catalytic Hydroconversion of Organic Matter in Low-Rank Coals and Transference of Active Hydrogen. Energy & Fuels, 34(10), 11755-11769. [Link]
-
Zhang, Y., et al. (2009). Catalytic oxidative dehydrogenation of 9,10-dihydroanthracene to anthracene. Chinese Journal of Catalysis, 30(2), 86-88. [Link]
-
Wikipedia contributors. (2023). 9,10-Dihydroanthracene. In Wikipedia, The Free Encyclopedia. [Link]
Sources
Resolving catalyst deactivation in 1,10-dihydroanthracene reactions
Topic: Resolving Catalyst Deactivation in 1,10-Dihydroanthracene (DHA) Reactions Role: Senior Application Scientist, Catalysis Technical Support Audience: Pharmaceutical Researchers & Process Chemists[1]
Technical Support Hub: 1,10-Dihydroanthracene (DHA) Catalysis
Welcome to the Advanced Catalysis Support Center. This guide addresses the specific stability challenges encountered when using 1,10-dihydroanthracene (1,10-DHA) as a hydrogen atom transfer (HAT) agent or substrate in dehydrogenation cycles.
Unlike the more common 9,10-isomer, 1,10-DHA is often employed in specialized radical HAT cycles (e.g., with Iron(0) PNNP complexes) or photo-redox systems.[1] Its deactivation profiles are distinct, driven by radical-mediated ligand degradation and aromatization-driven product inhibition .[1]
Part 1: Diagnostic Hub (Troubleshooting Q&A)
Q1: My reaction rate spikes initially but plateaus at ~50% conversion, even with unreacted substrate remaining. Adding fresh catalyst doesn't help.
-
Diagnosis: Product Inhibition (The "Aromatization Trap")
-
The Science: As 1,10-DHA releases hydrogen, it converts to anthracene .[1] Unlike the bent, flexible DHA molecule, anthracene is planar and highly aromatic. It binds to active metal sites (especially Fe, Ru, and Pd) via strong
-stacking interactions, effectively "capping" the catalyst surface. -
Immediate Fix:
-
Solvent Switch: Move to a solvent that competes for
-binding sites (e.g., o-dichlorobenzene or mesitylene) rather than non-interacting aliphatics.[1] -
Temperature Bump: Increase reaction temperature by 10-15°C to shift the adsorption equilibrium toward desorption of the anthracene product.
-
Q2: In my Iron(0)-catalyzed HAT reaction (e.g., hydrosilylation), the catalyst turns from deep green/brown to pale yellow and precipitates.
-
Diagnosis: Oxidative Ligand Degradation via Radical Leakage
-
The Science: Systems like [Fe(PNNP)] rely on a delicate radical mechanism. If the radical cage escapes, the 1,10-DHA radical intermediates can attack the phosphine or nitrogen backbone of the pincer ligand, leading to irreversible metal oxidation (Fe⁰
Fe²⁺/Fe³⁺) and ligand detachment. -
Immediate Fix:
-
Radical Scavenger Check: Ensure your system is strictly anaerobic; trace
accelerates radical leakage.[1] -
Ligand Reinforcement: Add 1-2 mol% excess free ligand to the reaction mixture to shift the equilibrium back toward the active complex.
-
Q3: We observe heavy black particulate formation that is insoluble in organic solvents.
-
Diagnosis: Coking via Radical Coupling
-
The Science: 1,10-DHA intermediates are prone to coupling.[1] Instead of releasing
cleanly, two DHA radicals can dimerize to form dianthracene derivatives or heavier polyaromatics (coke). This physically blocks catalyst pores.[1][2][3] -
Immediate Fix:
-
Dilution: Reduce substrate concentration (<0.1 M) to minimize the statistical probability of bimolecular radical coupling.
-
H-Acceptor Availability: If using DHA as an H-donor, ensure the H-acceptor (e.g., chlorosilane, unsaturated olefin) is present in slight excess to quench the DHA radical immediately.[1]
-
Part 2: Deep Dive – Mechanisms of Deactivation
Mechanism A: The Adsorption/Desorption Hysteresis
In dehydrogenation reactions, the catalyst surface has a higher affinity for the aromatic product than the aliphatic reactant. This thermodynamic sink is the primary cause of "false" deactivation (where the catalyst is intact but inaccessible).
Key Metric: The Adsorption Coefficient Ratio (
Mechanism B: Radical-Induced Ligand Scission
In homogeneous Fe(0) or Co(I) catalysis, 1,10-DHA operates via a Hydrogen Atom Transfer (HAT) mechanism.[1] The resulting radical (
Part 3: Visualization of Deactivation Pathways
The following diagram illustrates the competition between the productive cycle and the two primary deactivation modes: Product Inhibition and Radical Coking .
Caption: Figure 1.[1] Kinetic competition between the productive catalytic cycle (green/yellow) and deactivation sinks (red/black). Note that Anthracene desorption is often the rate-limiting step.[1]
Part 4: Validated Recovery Protocols
Protocol A: Catalyst Regeneration (Heterogeneous Systems)
Applicable for Pd/C, Pt/Al2O3 fouled by Anthracene.
-
Filtration: Isolate the catalyst from the reaction mixture hot (>80°C) to prevent anthracene precipitation on the surface.
-
Solvent Wash (The "Aromatic Sweep"):
-
Oxidative Strip (If coked):
-
Calcination at 350°C under 5%
flow for 2 hours. -
Caution: Do not exceed 400°C to prevent metal sintering.[1]
-
Protocol B: Stabilizing Homogeneous Fe-HAT Systems
Applicable for Fe-PNNP and similar pincer complexes.
| Parameter | Recommendation | Scientific Rationale |
| Concentration | < 0.05 M | Lowers the rate of bimolecular radical coupling ( |
| H-Acceptor | Excess (1.2 equiv) | Ensures the DHA radical is quenched by the acceptor faster than it can attack the ligand. |
| Ligand Additive | 1-2 mol% Free Ligand | Buffers the system against dissociation; shifts equilibrium toward the active [M-L] species. |
| Atmosphere | Argon (<0.5 ppm O2) | 1,10-DHA radicals react with |
References
-
Nakajima, Y., et al. (2025).[4] Si–Cl σ-Bond Cleavage by an Fe(0) Complex with Two Steps of One-Electron Transfer toward Hydrosilane Formation from Tetrachlorosilane. PubMed Central.[1] Link
- Context: Defines the radical HAT mechanism of 1,10-DHA with Iron(0)
-
Fogler, H. S. (2020).[1] Elements of Chemical Reaction Engineering: Catalyst Deactivation. University of Michigan. Link
-
Zhang, X., et al. (2009). Oxidative Dehydrogenation of 9,10-Dihydroanthracene Catalyzed by DDQ/NaNO2. Chinese Journal of Catalysis. Link
- Context: While focusing on the 9,10-isomer, this paper validates the "aromatization driving force" and product inhibition mechanisms relevant to all dihydroanthracene deriv
-
Argyle, M. D., & Bartholomew, C. H. (2015). Mechanisms of Catalyst Deactivation. SciSpace. Link
- Context: Comprehensive review of poisoning, fouling, and sintering mechanisms applicable to aromatic transform
Sources
Technical Support Center: Overcoming Steric Hindrance in 1,10-Dihydroanthracene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with steric hindrance in the synthesis and modification of 1,10-dihydroanthracene derivatives. The inherent non-planar, boat-like conformation of the central ring in 9,10-dihydroanthracene introduces significant steric challenges that can impede reactivity and lead to low yields or undesired side products.[1][2][3][4] This guide offers practical, field-proven insights to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental conformational feature of 9,10-dihydroanthracene that leads to steric hindrance?
A1: The central six-membered ring of 9,10-dihydroanthracene adopts a non-aromatic, boat-like conformation.[4] This three-dimensional structure positions the substituents at the 9- and 10-positions in pseudo-axial and pseudo-equatorial orientations, creating a sterically congested environment above and below the plane of the molecule. This contrasts sharply with the planar structure of fully aromatic anthracene. This conformation can significantly hinder the approach of reagents, particularly to the 9- and 10-positions.[1][2][3]
Q2: How does steric hindrance at the 9- and 10-positions of dihydroanthracene affect common synthetic transformations?
A2: Steric hindrance at these positions can dramatically impact a variety of reactions:
-
Nucleophilic Substitution (SN2): The backside attack required for an SN2 reaction can be severely impeded by bulky groups on the dihydroanthracene core or the incoming nucleophile.[5] This often leads to slow reaction rates or a shift towards elimination (E2) pathways.[6]
-
Cross-Coupling Reactions: Introducing substituents via cross-coupling reactions (e.g., Suzuki, Kumada) can be challenging. The steric bulk around the reaction center can inhibit the crucial oxidative addition and reductive elimination steps in the catalytic cycle.[7][8][9]
-
Intramolecular Cyclizations: While forming the dihydroanthracene core itself via intramolecular reactions like Friedel-Crafts cyclization is a common strategy, the presence of bulky substituents on the precursor can hinder the required ring closure.[10][11]
Q3: Are there specific catalytic systems that are more effective for sterically hindered cross-coupling reactions on dihydroanthracene scaffolds?
A3: Yes, the choice of ligand and palladium precursor is critical. For sterically demanding Suzuki-Miyaura couplings, catalyst systems employing bulky, electron-rich phosphine ligands have shown great success. Ligands such as those of the Buchwald-type or newly developed phosphinous acids can facilitate the reaction by promoting the difficult reductive elimination step.[7][8] For instance, the Pd/BI-DIME catalyst system has been shown to be effective in the synthesis of extremely hindered biaryls.[12] Similarly, palladium-N-heterocyclic carbene (NHC) complexes can also be highly effective for coupling unactivated and sterically hindered aryl chlorides.[13]
Troubleshooting Guide: Common Issues in the Synthesis of 1,10-Dihydroanthracene Derivatives
This section provides a systematic approach to diagnosing and resolving common experimental challenges.
Problem 1: Low Yield in Intramolecular Cyclization to Form the Dihydroanthracene Core
-
Possible Cause: Insufficient activation of the electrophilic or nucleophilic partner due to steric hindrance around the reacting centers. For example, in a Friedel-Crafts type cyclization, bulky groups can prevent the close approach required for ring formation.[11]
-
Suggested Solution:
-
Stronger Lewis Acid: In Friedel-Crafts reactions, switch to a more potent Lewis acid (e.g., AlCl₃, TiCl₄) to enhance the electrophilicity of the carbonyl group or its equivalent.
-
Increased Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for decomposition.
-
Alternative Cyclization Strategies: Consider alternative methods such as a Bradsher-type reaction or a palladium-catalyzed intramolecular C-H activation/arylation, which may have different steric requirements.[11]
-
Problem 2: Poor Conversion in Suzuki-Miyaura Cross-Coupling at a Hindered Position
-
Possible Cause: The catalytic cycle is being inhibited, most likely at the reductive elimination step, due to the steric bulk of the coupling partners.[8]
-
Suggested Solution:
-
Ligand Modification: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[8][13] These ligands can promote the crucial reductive elimination step.
-
Choice of Base and Solvent: The choice of base can significantly impact the reaction. Strong, non-coordinating bases like Cs₂CO₃ or K₃PO₄ are often effective. Toluene or dioxane are common solvents.
-
Palladium Precatalyst: Utilize a more active palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which can generate the active Pd(0) species more efficiently.
-
Problem 3: Dominance of Elimination (E2) over Substitution (SN2) with a Hindered Dihydroanthracene Substrate
-
Possible Cause: The steric hindrance around the electrophilic carbon prevents the nucleophile from attacking, making the abstraction of a proton by the nucleophile (acting as a base) a more favorable pathway.[5][6]
-
Suggested Solution:
-
Less Bulky Nucleophile: If possible, switch to a smaller, yet still potent, nucleophile.
-
Lower Reaction Temperature: Lowering the temperature generally favors the substitution pathway over elimination.[6]
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF can enhance the nucleophilicity of the attacking species without solvating it as strongly as protic solvents, which can favor SN2.[14]
-
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of a sterically hindered aryl halide with an arylboronic acid.
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4 mol %).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Buchwald Precatalysts | Efficient generation of the active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Promotes reductive elimination of sterically hindered products.[8][13] |
| Base | K₃PO₄, Cs₂CO₃, or CsF | Strong, non-nucleophilic bases that facilitate transmetalation. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Provides sufficient energy to overcome activation barriers. |
Visualizing Reaction Strategies
Decision-Making Workflow for Overcoming Low Yield in Cross-Coupling
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Conceptual Diagram of Steric Hindrance in Dihydroanthracene
Caption: Steric hindrance in 9,10-dihydroanthracene.
References
-
Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. (2023). ChemBioChem, 24(1). Available from: [Link]
-
Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167. Available from: [Link]
-
Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. (2021). Molecules, 26(21), 6688. Available from: [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). Organic Letters. Available from: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). Angewandte Chemie International Edition, 52(6), 1668-1671. Available from: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Available from: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University. Available from: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2002). Organometallics, 21(19), 3895-3903. Available from: [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2023). Pharmaceutics, 15(11), 2568. Available from: [Link]
-
The First Example of the Friedel–Crafts Cyclization Leading to (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium Salts without the Expected Bradsher Dehydration. (2024). Molecules, 29(3), 693. Available from: [Link]
-
Impact of Ligand Design on an Iron NHC Epoxidation Catalyst. (2024). Chemistry – A European Journal. Available from: [Link]
-
Recent advances in the syntheses of anthracene derivatives. (2020). Beilstein Journal of Organic Chemistry, 16, 2266-2311. Available from: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Available from: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Chemical Communications, 50(22), 2884-2886. Available from: [Link]
-
The conformational analysis of 1,4-cyclohexadienes: 1,4-dihydrobenzenes, 1,4-dihydronaphthalenes, and 9,10-dihydroanthracenes. (1985). Accounts of Chemical Research, 18(5), 145-151. Available from: [Link]
-
Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). (2023). Polymers, 15(13), 2947. Available from: [Link]
-
Structure and conformation of 1,4-dihydrobenzene, 1,4-dihydronaphthalene, and 9,10-dihydroanthracene. A theoretical study. (1983). The Journal of Organic Chemistry, 48(12), 2053-2058. Available from: [Link]
-
Conformational analysis of 9,10-dihydroanthracenes. Molecular mechanics calculations and carbon-13 NMR. (1982). Journal of the American Chemical Society, 104(10), 2901-2907. Available from: [Link]
-
Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. (2025). ResearchGate. Available from: [Link]
-
Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. (2018). Dalton Transactions, 47(3), 738-746. Available from: [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2025). ResearchGate. Available from: [Link]
-
SNAr troubleshooting. (2023). Reddit. Available from: [Link]
-
Intramolecular Addition (Cyclization) Reactions. (2022). Chemistry LibreTexts. Available from: [Link]
-
Minor Impact of Ligand Shell Steric Profile on Colloidal Nanocarbon Catalysis. (2017). Chemistry of Materials, 29(3), 1058-1062. Available from: [Link]
-
Structure and Characterization of 9,10-Diethyl-9,10-diphospha-9,10-dihydroanthracene as an Electron Donor. (2000). Bulletin of the Chemical Society of Japan, 73(10), 2339-2343. Available from: [Link]
-
Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. (2021). Physical Chemistry Chemical Physics, 23(17), 10376-10382. Available from: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Available from: [Link]
-
A ligand design strategy to enhance catalyst stability for efficient formic acid dehydrogenation. (2021). Dalton Transactions, 50(44), 16053-16059. Available from: [Link]
-
9,10-Dihydroanthracene. (n.d.). Wikipedia. Available from: [Link]
-
Recent advances in the syntheses of anthracene derivatives. (2020). Beilstein Journal of Organic Chemistry, 16, 2266–2311. Available from: [Link]
-
Synthesis and Structural Studies of Two New Anthracene Derivatives. (2021). Molecules, 26(16), 4995. Available from: [Link]
-
Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells. (2013). Chemical Biology & Drug Design, 82(4), 463-467. Available from: [Link]
-
Synthesis of Substituted 9,10-Dihydroanthracenes by the Reduction of Anthraquinones in Hydriodic Acid. (2011). Australian Journal of Chemistry, 52(8), 1229-1230. Available from: [Link]
-
Visible Light‐Mediated Dearomative Hydrogen Atom Abstraction/ Cyclization Cascade of Indoles. (2020). Chemistry – A European Journal, 26(68), 15822-15826. Available from: [Link]
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Validation & Comparative
A Tale of Two Isomers: Unraveling the ¹H NMR Signatures of 1,10- and 9,10-Dihydroanthracene
In the realm of polycyclic hydrocarbons, subtle shifts in molecular architecture can profoundly alter electronic properties and, consequently, spectroscopic signatures. This guide delves into the comparative ¹H NMR analysis of two closely related isomers: 1,10-dihydroanthracene and 9,10-dihydroanthracene. While both molecules interrupt the fully aromatic system of their parent, anthracene, the specific placement of the sp³-hybridized carbon atoms engenders distinct magnetic environments for their protons. This guide will illuminate these differences, grounding the interpretation of their chemical shifts in the fundamental principles of aromaticity and magnetic anisotropy.
The Decisive Influence of Structure on Aromaticity
The core distinction between the two isomers lies in the nature of their central rings. In 9,10-dihydroanthracene, the saturation at the 9 and 10 positions effectively isolates the two outer benzene rings. The central ring is non-aromatic, breaking the continuous π-conjugation that characterizes anthracene. In contrast, 1,10-dihydroanthracene maintains a naphthalene-like bicyclic aromatic system, with the third ring being a non-aromatic, conjugated diene. This fundamental difference in the extent and pathway of π-electron delocalization is the primary determinant of the observed ¹H NMR chemical shifts.
¹H NMR Spectral Data: A Head-to-Head Comparison
The starkest illustration of the structural differences emerges from a direct comparison of their ¹H NMR data. While experimental data for 9,10-dihydroanthracene is well-documented, the spectrum for the less common 1,10-isomer is predicted based on established chemical shift principles for analogous protons.
| Proton Type | 9,10-Dihydroanthracene | 1,10-Dihydroanthracene (Predicted) |
| Aromatic Protons | ~7.21-7.33 ppm (multiplet, 8H)[1] | ~7.1-7.8 ppm (multiplet, 6H) |
| Aliphatic (CH₂) Protons | ~3.97 ppm (singlet, 4H)[1] | ~3.5 ppm (multiplet, 2H at C1) |
| Vinylic Protons | N/A | ~5.9-6.5 ppm (multiplet, 2H at C9, C10) |
| Aliphatic (CH) Protons | N/A | ~3.8 ppm (multiplet, 1H at C10) |
The Causality Behind the Chemical Shifts: A Deeper Dive
The disparities in the ¹H NMR spectra are not arbitrary; they are a direct consequence of the magnetic environment surrounding each proton, which is governed by local and long-range electronic effects.
The Role of Aromatic Ring Current
Aromatic compounds, when placed in an external magnetic field, exhibit a phenomenon known as a diatropic ring current.[2] The delocalized π-electrons circulate, inducing a local magnetic field that opposes the external field in the center of the ring but reinforces it on the periphery.[2] This reinforcement leads to a significant deshielding of the protons attached to the aromatic ring, causing them to resonate at a higher chemical shift (further downfield).[3][4]
Case Study: 9,10-Dihydroanthracene
In 9,10-dihydroanthracene, the central six-membered ring is saturated and thus non-aromatic. This structure can be conceptualized as two benzene rings fused to a central, non-planar cyclohexane-like ring.
-
Aromatic Protons (H1-H8): These eight protons are attached to the two outer benzene rings. Each ring sustains its own diatropic ring current, deshielding these protons and placing their signals in the typical aromatic region of ~7.2-7.3 ppm.[1]
-
Methylene Protons (H9, H10): The four protons at the 9 and 10 positions are attached to sp³-hybridized carbons. They do not participate in any π-system and are far removed from the direct influence of the aromatic ring currents. Consequently, they appear in the aliphatic region, with a characteristic singlet at approximately 3.97 ppm.[1] Their chemical equivalence, leading to a singlet, is due to the molecule's symmetry.
Predicted Behavior: 1,10-Dihydroanthracene
For 1,10-dihydroanthracene, the electronic landscape is more complex. The molecule retains a naphthalene-like core, which is aromatic.
-
Aromatic Protons: The six protons on the fully aromatic portion of the molecule are expected to be deshielded by the ring current of this bicyclic system, appearing in the 7.1-7.8 ppm range.
-
Vinylic Protons (H9, H10): These protons are attached to the double bonds within the central, non-aromatic ring. Protons on a C=C double bond are typically deshielded and appear in the 4.5-6.5 ppm range.[5] Their precise shift would be influenced by the proximity of the adjacent aromatic system.
-
Aliphatic Protons (H1, H10a): The protons at the C1 and C10a positions are benzylic and allylic in nature, meaning they are adjacent to both an aromatic ring and a double bond. This proximity to π-systems causes a downfield shift compared to simple alkanes, with predicted resonances around 3.5-3.8 ppm.
Caption: Logical flow of electronic effects on proton chemical shifts.
Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra
To empirically validate these comparisons, the following protocol for ¹H NMR spectroscopy should be employed.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dihydroanthracene isomer.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical TMS peak.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectra of 1,10- and 9,10-dihydroanthracene serve as exquisite probes into their distinct electronic structures. The well-defined separation of aromatic and aliphatic signals in the 9,10-isomer provides a clear picture of its two isolated benzene rings. Conversely, the predicted spectrum of the 1,10-isomer, with its combination of aromatic, vinylic, and benzylic/allylic protons, reflects a more intricate electronic arrangement dictated by its naphthalene-like core. This comparative analysis underscores the power of ¹H NMR spectroscopy to elucidate the nuanced consequences of isomeric variations on the aromaticity and magnetic properties of polycyclic systems.
References
-
This journal is © The Royal Society of Chemistry 2023. Available at: [Link]
-
PubChem. 9,10-Dihydroanthracene. Available at: [Link]
-
RSC Publishing. Proton magnetic resonance of some 9,10-dihydroanthracenes. Available at: [Link]
-
Brainly. Provide the H NMR spectrum for 9,10-dihydroanthracene-9,10-αβ-succinic anhydride. Available at: [Link]
-
Wikipedia. Aromatic ring current. Available at: [Link]
-
NIST WebBook. 1,4-Dihydroanthracene. Available at: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
PubChem. 1,4-Dihydroanthracene. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
-
e-PG Pathshala. 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]
Sources
A Comparative Guide to Hydrogen Donor Abilities: 1,4-Cyclohexadiene vs. Dihydroanthracene
In the landscape of synthetic chemistry, the strategic transfer of hydrogen atoms is a cornerstone of molecular transformation. This is particularly true in catalytic transfer hydrogenation (CTH) and radical-mediated reactions, where the choice of hydrogen donor is paramount to reaction efficiency, selectivity, and overall success. This guide provides an in-depth, objective comparison of two prominent hydrogen donors: 1,4-cyclohexadiene (CHD) and the dihydroanthracene framework, represented here by its most-studied isomer, 9,10-dihydroanthracene (9,10-DHA). We will delve into the mechanistic underpinnings, thermodynamic driving forces, and practical applications of each, supported by experimental data to guide researchers in making informed decisions for their synthetic challenges.
The Central Principle: Aromatization as the Driving Force
The efficacy of both 1,4-cyclohexadiene and 9,10-dihydroanthracene as hydrogen donors stems from a powerful thermodynamic driving force: the formation of a highly stable, conjugated aromatic system upon hydrogen donation.[1][2] For 1,4-cyclohexadiene, the donation of two hydrogen atoms yields the exceptionally stable benzene molecule. Similarly, 9,10-dihydroanthracene donates two hydrogens to form the extended aromatic system of anthracene. This irreversible thermodynamic benefit is the primary reason these molecules can deliver hydrogen under relatively mild conditions.
Profile 1: 1,4-Cyclohexadiene (CHD) - The Versatile Workhorse
1,4-Cyclohexadiene has established itself as an excellent and widely used hydrogen donor, particularly in catalytic transfer hydrogenation.[1] Its liquid state, commercial availability, and the volatility of its benzene byproduct make it a convenient choice for a multitude of synthetic applications.
Mechanistic & Thermodynamic Insight
The donation of hydrogen from CHD can proceed via a stepwise radical mechanism or a concerted transfer, often mediated by a catalyst surface. The critical thermodynamic parameter governing its ability to donate a hydrogen atom is the homolytic Bond Dissociation Energy (BDE) of its allylic C-H bonds. Experimental and computational studies have placed this value at approximately 77.0 kcal/mol (321.7 kJ/mol) .[3][4] This relatively low BDE is a direct consequence of the formation of the resonance-stabilized cyclohexadienyl radical intermediate.[5]
Common Applications & Reactivity
CHD is most frequently employed in conjunction with a heterogeneous catalyst, such as palladium on carbon (Pd/C), for the reduction of various functional groups.[1] This system offers a safer and more operationally simple alternative to reactions requiring high-pressure hydrogen gas.
Key applications include:
-
Reduction of Alkenes and Alkynes: Efficient saturation of carbon-carbon multiple bonds.
-
Reduction of Nitroarenes: Conversion of nitro groups to amines.
-
Deprotection: Cleavage of common protecting groups like benzyl ethers and carbobenzyloxy (Cbz) amides.[6]
Reactions using CHD are often fast, with some transformations reaching completion in minutes, especially with the aid of microwave heating.[6]
Profile 2: 9,10-Dihydroanthracene (9,10-DHA) - The High-Energy Donor
While the user specified 1,10-DHA, the vast majority of scientific literature and practical application involves the more stable and common 9,10-dihydroanthracene isomer. The fundamental principle of aromatization to anthracene remains the same, and thus, 9,10-DHA serves as the authoritative model for this class of donor. 9,10-DHA is a solid, often utilized in reactions that require higher temperatures or involve radical "hydrogen shuttling."
Mechanistic & Thermodynamic Insight
Similar to CHD, the driving force for 9,10-DHA is aromatization. The donation of hydrogen atoms from the 9 and 10 positions relieves ring strain and establishes a fully aromatic tricyclic system. The BDE for the C(9)-H bond in 9,10-DHA is approximately 76.5 kcal/mol . This value is remarkably similar to that of CHD, suggesting a comparable intrinsic ability to donate a hydrogen atom from a purely thermodynamic standpoint. The resulting 9-anthracenyl radical is highly stabilized by resonance across the entire anthracene framework.
Common Applications & Reactivity
9,10-DHA is less common in standard catalytic transfer hydrogenation but excels in high-temperature applications and as a hydrogen donor in radical chain processes.[7]
Key applications include:
-
Hydrogen Shuttling: In processes like coal liquefaction, DHA can shuttle hydrogen between different components of a complex mixture at elevated temperatures (e.g., 350-400 °C).[7]
-
Radical-Mediated Reductions: It can trap radical intermediates or participate in radical chain reactions where a robust hydrogen atom donor is required.
-
Mechanistic Studies: Its well-defined structure and reactivity make it a useful tool for studying hydrogen atom transfer mechanisms.[8][9]
Head-to-Head Comparison: Performance & Practicality
The choice between CHD and 9,10-DHA depends critically on the specific reaction conditions and desired outcome.
| Feature | 1,4-Cyclohexadiene (CHD) | 9,10-Dihydroanthracene (9,10-DHA) |
| Physical State | Liquid | Solid |
| Byproduct | Benzene (Volatile Liquid) | Anthracene (Solid) |
| C-H Bond Dissociation Energy | ~77.0 kcal/mol[3][4] | ~76.5 kcal/mol |
| Driving Force | Formation of Aromatic Benzene | Formation of Aromatic Anthracene |
| Typical Reaction Conditions | Mild; Room Temp. to 100 °C; often with Pd/C[1][6] | Harsher; often >150 °C thermal reactions[7] |
| Primary Application | Catalytic Transfer Hydrogenation (CTH)[1][2] | High-Temperature Hydrogen Shuttling; Radical Reactions[7] |
| Workup Consideration | Byproduct is volatile but carcinogenic. | Byproduct is a solid, requires filtration or chromatography. |
Causality Behind Experimental Choices
-
Why choose CHD for CTH? Its liquid form allows for easy handling and measurement, while its frequent use with Pd/C provides a well-established, highly efficient, and mild protocol for a vast array of reductions. The volatile benzene byproduct is easily removed under reduced pressure, simplifying purification.
-
Why choose 9,10-DHA for high-temperature processes? Its higher boiling point and thermal stability make it suitable for reactions that require significant thermal energy to overcome activation barriers. In these regimes, it can act as a source of hydrogen atoms to terminate radical chain reactions or act as a transfer agent. The solid nature of the anthracene byproduct can be advantageous in some process streams where it can be easily removed by filtration.
Visualizing the Hydrogen Donation Mechanisms
The following diagrams illustrate the core transformation for each donor.
Caption: Stepwise hydrogen atom donation from 1,4-cyclohexadiene.
Caption: Stepwise hydrogen atom donation from 9,10-dihydroanthracene.
Experimental Protocols
The protocols described below are self-validating systems, providing clear steps for execution and analysis.
Protocol 1: Reduction of an Alkene using CHD/Pd-C
This protocol details a standard catalytic transfer hydrogenation.
Caption: Workflow for alkene reduction via Catalytic Transfer Hydrogenation.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene substrate (1.0 mmol), 10% Palladium on Carbon (5 mol %), and a suitable solvent such as ethanol or methanol (0.1 M concentration).
-
Donor Addition: Add 1,4-cyclohexadiene (3.0 mmol, 3 equivalents) to the flask.
-
Reaction: Stir the mixture vigorously at room temperature. Gentle heating (e.g., to 40 °C) may be applied to increase the reaction rate. The reaction is typically complete within 1-4 hours.
-
Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots via Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.
-
Workup: Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite® to remove the solid Pd/C catalyst. Wash the pad with additional solvent.
-
Isolation: Combine the filtrates and concentrate them under reduced pressure. This will remove the solvent and the volatile benzene byproduct.
-
Purification: The crude product can be purified by flash column chromatography if necessary.
Conclusion
Both 1,4-cyclohexadiene and 9,10-dihydroanthracene are potent hydrogen donors, empowered by the irreversible formation of stable aromatic systems. Their nearly identical C-H bond dissociation energies indicate a similar thermodynamic potential for hydrogen atom donation. However, their practical applications diverge based on their physical properties and typical reaction conditions.
-
1,4-Cyclohexadiene is the superior choice for general-purpose catalytic transfer hydrogenation under mild conditions, offering operational simplicity and a well-established track record.
-
9,10-Dihydroanthracene finds its niche in higher-temperature applications, such as hydrogen shuttling, and as a robust donor in specialized radical reactions where its thermal stability is an asset.
The selection between these two reagents should be guided by the specific substrate, the required reaction temperature, and the practical considerations of handling and byproduct removal.
References
- Benchchem. (n.d.). Application Notes and Protocols for 1,4-Cyclohexadiene in Transfer Hydrogenation.
- Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene, CHD.
-
Tsang, W., & Knyazev, V. D. (2009). Enthalpy of formation of the cyclohexadienyl radical and the C-H bond enthalpy of 1,4-cyclohexadiene: an experimental and computational re-evaluation. The Journal of Physical Chemistry A, 113(25), 6955–6963. Retrieved from [Link]
-
Giri, B. R., et al. (2020). Reaction kinetics of 1,4-cyclohexadienes with OH radicals: an experimental and theoretical study. Physical Chemistry Chemical Physics, 22(3), 1235-1245. Retrieved from [Link]
- Benchchem. (n.d.). Kinetic Analysis of 1,3,5-Trimethyl-1,4-cyclohexadiene Reactions: A Comparative Guide.
-
Majek, M., et al. (2025). Iodine as an efficient initiator for the transfer-hydrogenation from 1,4-cyclohexadiene to aryl-substituted alkenes and the deoxygenation of benzylic alcohols. RSC Advances, 15(1), 1-10. Retrieved from [Link]
-
Majek, M., et al. (2025). Iodine as an efficient initiator for the transfer-hydrogenation from 1,4-cyclohexadiene to aryl-substituted alkenes and the deoxygenation of benzylic alcohols. RSC Advances. Retrieved from [Link]
-
Farcasiu, M., & Smith, C. (1996). Study of Hydrogen Shuttling Reactions in Anthracene/9,10-Dihydroanthracene−Naphthyl-X Mixtures. Energy & Fuels, 10(1), 83–90. Retrieved from [Link]
-
Quinn, J. F., et al. (2004). 1,4-Cyclohexadiene with Pd/C as a rapid, safe transfer hydrogenation system with microwave heating. Tetrahedron Letters, 45(22), 4321-4323. Retrieved from [Link]
-
Tsang, W., & Knyazev, V. D. (2009). Enthalpy of Formation of the Cyclohexadienyl Radical and the C-H Bond Enthalpy of 1,4-Cyclohexadiene: An Experimental and Computational Re-Evaluation. The Journal of Physical Chemistry A, 113(25), 6955-63. Retrieved from [Link]
-
Filo. (n.d.). The dissociation energy of the central C−H bond in 1,4-pentadiene is only 77kcalmol−1. Explain. Retrieved from [Link]
-
ResearchGate. (2023). Energy profiles (in kcal mol⁻¹) for the C-H bond activation of 9,10-dihydroanthracene. Retrieved from [Link]
-
Dworkin, A. S., et al. (1981). Hydride abstraction from 9,10-dihydroanthracene and 5,12-dihydronaphthacene in an aprotic molten salt medium. OSTI.GOV. Retrieved from [Link]
- Luo, Y.-R. (2010). Bond Dissociation Energies. CRC Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,4-Cyclohexadiene, CHD [organic-chemistry.org]
- 3. Enthalpy of formation of the cyclohexadienyl radical and the C-H bond enthalpy of 1,4-cyclohexadiene: an experimental and computational re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The dissociation energy of the central \mathrm{C}-\mathrm{H} bond in 1,4 .. [askfilo.com]
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- 7. pubs.acs.org [pubs.acs.org]
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- 9. Hydride abstraction from 9,10-dihydroanthracene and 5,12-dihydronaphthacene in an aprotic molten salt medium (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dihydroanthracene Isomers
Introduction
For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a frequent and critical challenge. Subtle differences in molecular structure can lead to profound changes in chemical reactivity, biological activity, and toxicological profiles. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for molecular characterization. However, the similarity in the mass spectra of isomers often complicates their differentiation. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of dihydroanthracene isomers, with a specific focus on comparing the well-characterized 9,10-dihydroanthracene with the less commonly studied 1,10-dihydroanthracene. By understanding the underlying fragmentation mechanisms, researchers can leverage mass spectrometry to not only confirm the presence of a dihydroanthracene core but also to distinguish between its positional isomers.
Dihydroanthracene and its derivatives are important structural motifs in medicinal chemistry and materials science. As partially saturated polycyclic aromatic hydrocarbons (PAHs), their stability and reactivity are significantly influenced by the location of the additional hydrogen atoms. This structural nuance is reflected in their behavior upon electron ionization, leading to distinct fragmentation pathways that can be rationalized by fundamental principles of physical organic chemistry. This guide will delve into these pathways, providing a framework for the interpretation of dihydroanthracene mass spectra and a basis for the confident differentiation of its isomers.
The Significance of Isomeric Differentiation: 9,10- vs. 1,10-Dihydroanthracene
The positioning of the sp³-hybridized carbon atoms in the dihydroanthracene scaffold fundamentally alters the molecule's symmetry and electronic properties. In 9,10-dihydroanthracene, the saturated carbons are at the central meso positions, creating a folded, boat-like conformation. This structure possesses a high degree of symmetry. In contrast, 1,10-dihydroanthracene has one of the outer aromatic rings partially saturated. This disruption of the larger aromatic system and the introduction of an allylic/benzylic-type system are predicted to lead to significantly different fragmentation behavior under EI-MS conditions.
Experimental Protocols: GC-MS Analysis of Dihydroanthracene Isomers
The following protocol outlines a standard method for the analysis of dihydroanthracene isomers using gas chromatography-mass spectrometry. This self-validating system ensures reproducible and reliable data for comparative analysis.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the dihydroanthracene isomer standard.
-
Dissolve the standard in 1 mL of a high-purity solvent such as dichloromethane or toluene to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar or mid-polarity capillary column is recommended for the separation of PAHs. A common choice is a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Inlet: Splitless injection is preferred for trace analysis to maximize the transfer of the analyte to the column.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Causality Behind Experimental Choices:
-
The choice of a non-polar column like HP-5ms is based on the non-polar nature of dihydroanthracene, ensuring good chromatographic peak shape and separation from potential impurities.
-
Splitless injection is crucial for achieving low detection limits, which is often necessary in research and drug development applications.
-
An electron energy of 70 eV is the standard for EI-MS because it provides sufficient energy to cause reproducible fragmentation patterns, allowing for comparison with established spectral libraries.
Workflow Diagram:
Caption: Workflow for GC-MS analysis of dihydroanthracene isomers.
Comparative Fragmentation Analysis: 9,10-Dihydroanthracene vs. 1,10-Dihydroanthracene
The electron ionization mass spectra of these two isomers are predicted to show significant differences, allowing for their confident differentiation. The molecular ion for both isomers will appear at m/z 180, corresponding to the molecular formula C₁₄H₁₂.
Fragmentation Pattern of 9,10-Dihydroanthracene
The mass spectrum of 9,10-dihydroanthracene is well-documented in the NIST Mass Spectral Library.[1][2] Its fragmentation is characterized by successive losses of hydrogen atoms and the expulsion of small neutral molecules.
-
Molecular Ion (M⁺˙, m/z 180): The molecular ion is expected to be prominent, reflecting the relative stability of the tricyclic system.
-
[M-1]⁺ (m/z 179): Loss of a single hydrogen atom from the 9 or 10 position results in a very stable, resonance-delocalized cation. This is often the base peak in the spectrum.
-
[M-2]⁺˙ (m/z 178): Subsequent loss of a second hydrogen atom leads to the formation of the stable, fully aromatic anthracene cation radical. This peak is also typically very intense.
-
[M-3]⁺ (m/z 177): Loss of a third hydrogen atom from the anthracene cation.
-
[M-4]⁺˙ (m/z 176): Further hydrogen loss.
The key feature of the 9,10-dihydroanthracene spectrum is the stepwise dehydrogenation to form the highly stable aromatic anthracene system.
Fragmentation Pathway of 9,10-Dihydroanthracene:
Caption: Predicted fragmentation of 1,10-dihydroanthracene.
Data Summary and Comparison
| m/z | Ion Identity | Expected Relative Abundance in 9,10-Dihydroanthracene | Predicted Relative Abundance in 1,10-Dihydroanthracene | Key Differentiating Feature |
| 180 | [C₁₄H₁₂]⁺˙ (M⁺˙) | Strong | Strong | - |
| 179 | [C₁₄H₁₁]⁺ | Very Strong (often base peak) | Strong | Relative intensity may be lower |
| 178 | [C₁₄H₁₀]⁺˙ | Very Strong | Strong | Formation requires rearrangement |
| 165 | [C₁₃H₉]⁺ | Minor | Moderate | More likely in 1,10-isomer |
| 152 | [C₁₂H₈]⁺˙ | Absent or very minor | Moderate to Strong | Primary diagnostic peak for 1,10-isomer |
Conclusion
The mass spectrometric fragmentation patterns of 1,10-dihydroanthracene and 9,10-dihydroanthracene are predicted to be sufficiently different to allow for their unambiguous identification. While both isomers exhibit a strong molecular ion at m/z 180 and sequential loss of hydrogen atoms, the key differentiator lies in the fragmentation of the partially saturated ring. The symmetric 9,10-dihydroanthracene primarily undergoes dehydrogenation to form the stable anthracene cation. In contrast, the less symmetric 1,10-dihydroanthracene is expected to also undergo a characteristic retro-Diels-Alder fragmentation, leading to a significant ion at m/z 152. Researchers can use this predicted difference, in conjunction with the established GC-MS protocol, to confidently distinguish between these two important isomers, ensuring the accuracy and integrity of their scientific findings.
References
-
National Institute of Standards and Technology. (n.d.). Anthracene, 9,10-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 9,10-Dihydroanthracene. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Comparative Guide: Redox Potentials of Dihydroanthracenes vs. Substituted Anthracenes
[1]
Executive Summary
Subject Clarification: While "1,10-dihydroanthracene" refers to a theoretically possible but unstable isomer, the industry standard for redox applications is 9,10-dihydroanthracene (9,10-DHA) . This guide focuses on 9,10-DHA as the primary H-donor scaffold and compares it against substituted anthracenes, which function primarily as reversible redox mediators and fluorophores.
Core Distinction:
-
9,10-Dihydroanthracene (DHA): Acts as an irreversible reducing agent (H-atom donor). Its redox behavior is governed by Proton-Coupled Electron Transfer (PCET), leading to the formation of anthracene.
-
Substituted Anthracenes: Act as reversible redox mediators . Their behavior is governed by outer-sphere Electron Transfer (ET), forming stable radical cations or anions.
Part 1: Mechanistic Divergence & Redox Potentials
The utility of these molecules in drug development and catalysis is dictated by their distinct redox mechanisms.
9,10-Dihydroanthracene (The H-Donor)
DHA is a "masked" aromatic system. Its oxidation is chemically irreversible because the initial electron transfer is immediately followed by rapid proton loss (deprotonation), driving the system toward the stable anthracene aromaticity.
-
Oxidation Mechanism (E-C Mechanism):
-
E (Electron Transfer):
-
C (Chemical Step):
(Rapid) -
E/C (Second Step):
-
-
Redox Potential (
): Because of the fast chemical step, a thermodynamic cannot be measured directly. The irreversible anodic peak potential ( ) is typically observed at +1.50 V to +1.90 V vs. SCE depending on the solvent and scan rate. -
Key Application: Used as a surrogate for biological H-donors (e.g., NADH models) and in photoredox catalysis to quench radical intermediates.
Substituted Anthracenes (The Redox Mediators)
Anthracenes possess a rigid, conjugated
-
Oxidation/Reduction Mechanism:
-
Oxidation:
(Reversible) -
Reduction:
(Reversible)
-
-
Substituent Effects:
-
Electron-Donating Groups (EDGs): Lower the oxidation potential (easier to oxidize).
-
Electron-Withdrawing Groups (EWGs): Raise the oxidation potential (harder to oxidize) and lower the reduction potential (easier to reduce).
-
Comparative Data Table
The following table contrasts the redox potentials of the H-donor (DHA) with key substituted anthracenes used in electronic and catalytic applications.
| Compound | Role | Reversibility | ||
| 9,10-Dihydroanthracene | H-Donor | ~ +1.60 (irr) | N/A (Reactive) | Irreversible (H-loss) |
| Anthracene | Standard | +1.35 | -1.98 | Reversible |
| 9,10-Diphenylanthracene (DPA) | Mediator/Probe | +1.25 | -1.90 | Highly Reversible |
| 9,10-Dimethylanthracene | e- Donor | +1.05 | -2.10 | Reversible |
| 9,10-Dicyanoanthracene (DCA) | e- Acceptor | > +2.50 | -0.89 | Reversible (Red) |
> Note: Potentials are approximate values in Acetonitrile (MeCN) or Dichloromethane (DCM) vs. Saturated Calomel Electrode (SCE). "irr" denotes irreversible peak potential.
Part 2: Visualizing the Redox Pathways
The following diagrams illustrate the fundamental difference in reactivity between the dihydro- scaffold and the aromatic scaffold.
Diagram 1: Mechanistic Comparison (PCET vs. ET)
Caption: Comparison of the irreversible aromatization of DHA (top) vs. the reversible redox cycling of DPA (bottom).
Part 3: Experimental Protocol (Cyclic Voltammetry)
To replicate these values or test new derivatives, use the following self-validating protocol. This method ensures the distinction between reversible electron transfer and irreversible chemical steps is captured.
Workflow Visualization
Caption: Standardized CV workflow for distinguishing H-donors (irreversible) from mediators (reversible).
Detailed Methodology
-
Preparation: Dissolve the analyte (1 mM) in anhydrous Acetonitrile (MeCN) containing 0.1 M Tetrabutylammonium Hexafluorophosphate (
).-
Why: MeCN has a wide electrochemical window;
provides conductivity without interacting with the radical cations.
-
-
Electrodes:
-
Working: Glassy Carbon (polished with 0.05
m alumina). -
Reference: Ag/Ag
(0.01 M in MeCN). -
Counter: Platinum wire.
-
-
Calibration (Crucial Step): After measuring the analyte, add Ferrocene (Fc) internal standard.
-
Calculation:
. -
Validation: For DPA , you must observe a reversible wave (
). For 9,10-DHA , you will observe only an anodic peak (oxidation) with no corresponding cathodic return wave, confirming the H-loss mechanism.
-
References
-
BenchChem. A Comparative Guide to the Electrochemical Properties of Substituted Anthracenes. (2025).[1]
-
Bard, A. J. The Electrochemical Reduction of 9,10-Diphenylanthracene. Journal of the Electrochemical Society.
-
Howell, J. O., Wightman, R. M. Ultrafast voltammetry of anthracene and 9,10-diphenylanthracene.[2] The Journal of Physical Chemistry.[2]
-
ChemSusChem. Visible-Light-Triggered Quantitative Oxidation of 9,10-Dihydroanthracene to Anthraquinone. (2020).[3]
-
Sigma-Aldrich. Product Specification: 9,10-Dihydroanthracene.[4][5][6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible-Light-Triggered Quantitative Oxidation of 9,10-Dihydroanthracene to Anthraquinone by O2 under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. New strategies and building blocks for functionalised 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives, including pyrrolo-annelated derivatives and pi-extended systems with intramolecular charge-transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
